1-(2-Bromo-4,5-difluorophenyl)ethanone
Overview
Description
1-(2-Bromo-4,5-difluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅BrF₂O. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-difluorophenyl)ethanone typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the bromination of 2,4-difluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
1-(2-Bromo-4,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines typically yield corresponding amides, while reduction reactions produce alcohols .
Scientific Research Applications
1-(2-Bromo-4,5-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2-Bromo-4,5-difluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Bromo-3,5-difluorophenyl)ethanone: This compound has a similar structure but with the fluorine atoms in different positions, which can affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)ethanone: Lacking the bromine atom, this compound may have different chemical properties and applications.
1-(4-Bromo-2,5-difluorophenyl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZFTJBOPKZSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617007 | |
Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127371-55-5 | |
Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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